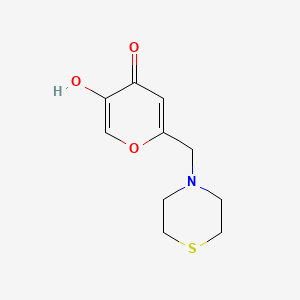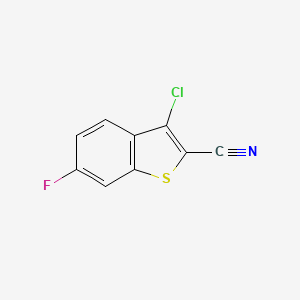
3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzisothiazole core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The phenethylamino group attached to this core enhances its chemical reactivity and biological activity, making it a valuable molecule in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione typically involves the following steps:
Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of the Phenethylamino Group: The phenethylamino group is introduced via nucleophilic substitution. This can be achieved by reacting the benzisothiazole core with phenethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Continuous Cyclization: Using a flow reactor for the cyclization of o-aminothiophenol with carbon disulfide.
Automated Substitution: Employing automated systems for the nucleophilic substitution reaction with phenethylamine.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole core to benzisothiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenethylamino group or the benzisothiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzisothiazoline derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for developing new treatments for infectious diseases and cancer.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Phenylamino)-1H-1,2-benzisothiazole-1,1-dione: Similar structure but with a phenylamino group instead of phenethylamino.
3-(Methylamino)-1H-1,2-benzisothiazole-1,1-dione: Contains a methylamino group, leading to different reactivity and biological activity.
3-(Ethylamino)-1H-1,2-benzisothiazole-1,1-dione: Features an ethylamino group, affecting its chemical properties.
Uniqueness
3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is unique due to the presence of the phenethylamino group, which enhances its lipophilicity and ability to cross biological membranes. This structural feature contributes to its potent biological activity and makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H14N2O2S |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1,1-dioxo-N-(2-phenylethyl)-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C15H14N2O2S/c18-20(19)14-9-5-4-8-13(14)15(17-20)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |
Clé InChI |
KRANAHOPJRWOOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


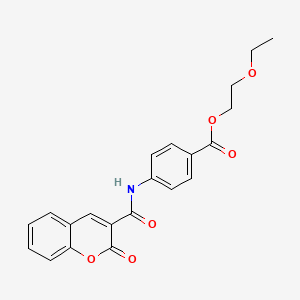


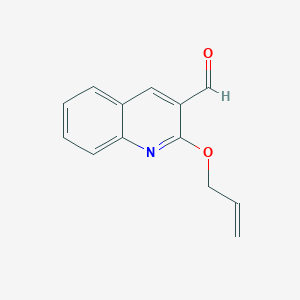
![ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116298.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12116308.png)
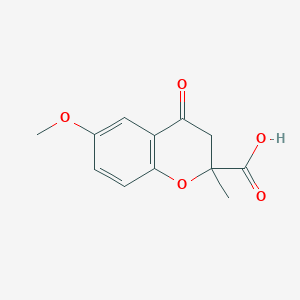


![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12116325.png)

